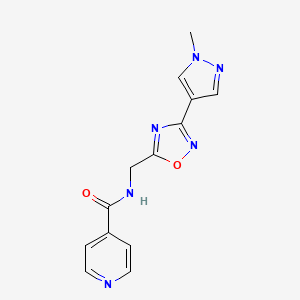

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-19-8-10(6-16-19)12-17-11(21-18-12)7-15-13(20)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDHZLRLNCAXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can be achieved through a multi-step processThe reaction conditions typically involve the use of reagents such as hydrazine, acyl chlorides, and various catalysts to facilitate the cyclization and coupling reactions .

Análisis De Reacciones Químicas

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.

Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with cellular processes such as proliferation and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes compounds with structural similarities to the target molecule, focusing on variations in substituents, synthetic yields, and biological relevance:

Key Observations from Comparative Analysis

Structural and Functional Implications

- Substituent Effects :

- The isonicotinamide group in the target compound introduces a pyridine ring, which may enhance π-π stacking or hydrogen bonding compared to pyrimidin-2-amine () or propanamide (Z2194302854) .

- The 1-methylpyrazol-4-yl group is a recurring motif in analogs (e.g., Z2194302854, ), suggesting its role in conferring metabolic stability or target affinity .

- Biological Activity :

- Z2194302854 demonstrated potency as a CFTR modulator, indicating that oxadiazole-pyrazole hybrids are viable for ion channel targeting .

- The CRBP1 inhibitor () underscores the importance of bulky substituents (e.g., cyclopentyl-phenyl) for protein-ligand interactions, a feature absent in the target compound .

Physicochemical Properties

- Molecular weights of analogs range from ~342 Da (Z2194302854) to higher values for CRBP1 inhibitors, suggesting the target compound may occupy a mid-range molecular weight suitable for drug-likeness .

- The isonicotinamide group likely improves aqueous solubility compared to more hydrophobic substituents (e.g., isopropyl in Z2194302854) .

Actividad Biológica

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a pyrazole ring with an oxadiazole moiety and an isonicotinamide group. Its chemical formula is , and it features significant functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C13H14N6O2 |

| Molecular Weight | 278.29 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NN=C(C=C1C(=O)N)C2=NN(C=C2C(=O)N)C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxadiazole ring followed by the coupling with isonicotinamide. The reaction conditions are optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 28 |

| Pseudomonas aeruginosa | 25 |

The results indicate that the compound exhibits strong antibacterial activity, comparable to standard antibiotics such as penicillin and streptomycin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been tested on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Antimicrobial Mechanism:

The compound appears to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways essential for bacterial growth .

Anticancer Mechanism:

In cancer cells, it induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G2/M phase . This dual mechanism makes it a candidate for further development as a therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it not only inhibited growth but also reduced biofilm formation significantly, suggesting potential applications in treating chronic infections .

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer cell lines (MCF7), treatment with this compound resulted in a marked reduction in cell viability and induced significant morphological changes indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.